7-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)-3-(m-tolyloxy)-4H-chromen-4-one
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Description
7-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)-3-(m-tolyloxy)-4H-chromen-4-one is a useful research compound. Its molecular formula is C24H24N2O5 and its molecular weight is 420.5g/mol. The purity is usually 95%.
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Biological Activity
The compound 7-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)-3-(m-tolyloxy)-4H-chromen-4-one is a derivative of chromone and pyrazole, which has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings and case studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound features a complex structure that combines a chromone backbone with a pyrazole moiety. The presence of the 3,5-dimethyl-1H-pyrazol-1-yl group is critical for its biological activity, as pyrazole derivatives are known for their diverse pharmacological effects.
Molecular Formula
- Molecular Formula: C₁₈H₁₈N₂O₃
- Molecular Weight: 306.35 g/mol
Structural Representation
The structural representation can be summarized as follows:
Anticancer Activity
Recent studies have shown that derivatives of pyrazole exhibit significant anticancer properties. For instance, one study reported that a related compound had an IC₅₀ value of 5.13 µM against the C6 glioma cell line, outperforming the standard chemotherapeutic agent 5-fluorouracil (IC₅₀ = 8.34 µM) . This suggests that the compound may induce apoptosis and cell cycle arrest in cancer cells.
Antimicrobial Properties
Another aspect of interest is the antimicrobial activity of pyrazole derivatives. Research indicates that compounds with similar structures have demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections .
Anti-inflammatory Effects
Pyrazole derivatives are also known for their anti-inflammatory properties. Studies have shown that these compounds can inhibit inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Study 1: Cytotoxic Effects on Cancer Cells
In a controlled study, a series of pyrazole derivatives were synthesized and tested for cytotoxicity against several cancer cell lines. The results indicated that compounds with the pyrazole scaffold exhibited significant cytotoxic effects, with mechanisms involving apoptosis being elucidated through flow cytometry analysis .
Compound | Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|---|
5f | C6 | 5.13 | Apoptosis |
5-FU | C6 | 8.34 | Apoptosis |
Study 2: Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The findings highlighted that certain derivatives exhibited potent antibacterial activity, suggesting their potential as new antimicrobial agents .
Study 3: Structure-Activity Relationship (SAR)
The structure-activity relationship of pyrazole derivatives has been extensively studied to optimize their biological activity. Modifications to the pyrazole ring and substituents on the chromone moiety have been shown to enhance potency and selectivity towards specific biological targets .
Properties
IUPAC Name |
7-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-3-(3-methylphenoxy)chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-15-5-4-6-20(9-15)31-23-14-30-22-11-19(7-8-21(22)24(23)28)29-13-18(27)12-26-17(3)10-16(2)25-26/h4-11,14,18,27H,12-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLJRGUHOIUOGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(CN4C(=CC(=N4)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.